![molecular formula C26H24N2O3 B7685807 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide](/img/structure/B7685807.png)
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase. It has also been shown to reduce the levels of certain cancer biomarkers, such as PSA and CA125.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide in lab experiments is its potential as a novel anticancer agent. It has been shown to be effective against a variety of cancer cell lines, and to have a relatively low toxicity profile. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of this compound, and to identify potential targets for its use in cancer therapy.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-hydroxy-3-(3,4-dimethylphenyl)propylamine in the presence of triethylamine. The resulting intermediate is then treated with 8-hydroxyquinoline to yield the final product.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant activities.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-11-22(14-18(17)2)28(26(30)19-9-12-23(31-3)13-10-19)16-21-15-20-6-4-5-7-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUCVDUKGCMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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